

Part 1: Core Directive & Executive Summary

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Compound of Interest

Compound Name: *Thp-peg7*

Cat. No.: *B1682890*

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Subject: **THP-PEG7** (Tetrahydropyranyl-PEG7-Alcohol) Classification: Heterobifunctional Linker
Precursor / Monoprotected PEG Primary Application: Synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and multivalent bioconjugates requiring precise spacer lengths and orthogonal deprotection.

Executive Summary: In the architecture of modern biopharmaceuticals, the linker is not merely a bridge but a functional component determining pharmacokinetics, solubility, and efficacy.

THP-PEG7 represents a high-value "building block" in conjugation chemistry.^[1] It consists of a discrete polyethylene glycol chain (PEG7, ~25-30 Å) terminated at one end by a hydroxyl group and at the other by an acid-labile Tetrahydropyranyl (THP) ether.

This mono-protection strategy is critical. It allows scientists to functionalize one end of the PEG chain (e.g., converting the free hydroxyl to a Tosylate, Azide, or NHS ester) while the other remains inert. Once the first conjugation is complete, the THP group can be removed under mild acidic conditions to reveal the second hydroxyl for further derivatization. This "stepwise" control is essential for creating asymmetric bis-conjugates, such as PROTACs (Protein Degradator + E3 Ligase Binder) or ADCs (Antibody + Cytotoxic Payload).

**CRITICAL DISAMBIGUATION:**

- *If you are a Radiochemist: You may associate "THP" with the Tris(hydroxypyridinone) chelator used for Gallium-68 labeling. While that chemistry is vital for PET imaging, this guide focuses on the Tetrahydropyranyl-PEG7 chemical reagent used in organic synthesis and linker design. (See Appendix A for a brief note on THP Chelators).*

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Chemical Logic of THP-PEG7

The utility of **THP-PEG7** rests on three pillars: Monodispersity, Orthogonality, and Solubility.

- **Defined Length (Monodispersity):** Unlike polymeric PEGs (e.g., PEG-5kDa) which are mixtures of chain lengths, PEG7 is a discrete molecule (). This ensures that every conjugated drug molecule has the exact same molecular weight and spatial orientation, a regulatory requirement for high-precision ADCs.
- **THP Orthogonality:** The THP group is stable to basic conditions (used in amine coupling or ester hydrolysis) but cleaves rapidly in mild acid (pH 4-5 or catalytic PPTS). This allows it to survive the initial harsh reaction steps required to attach a drug payload.
- **Hydrophilicity:** The PEG7 spacer introduces significant water solubility to hydrophobic payloads (like PBD dimers or Maytansinoids), reducing aggregation and improving the therapeutic index.

Mechanism of Action: The Protection-Deprotection Cycle

The THP group functions as an acetal.

- Protection: The THP ether masks the terminal hydroxyl, preventing it from reacting with electrophiles (like sulfonyl chlorides or NHS esters).
- Deprotection: In the presence of an acid catalyst (e.g., p-Toluenesulfonic acid), the acetal oxygen is protonated, leading to ring opening and hydrolysis, regenerating the free hydroxyl group and releasing 5-hydroxypentanal (which equilibrates).

Part 3: Visualization & Formatting

Diagram 1: The THP-PEG7 Conjugation Workflow



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Caption: Step-wise synthesis of a heterobifunctional conjugate using **THP-PEG7**. The THP group protects one end while the other is functionalized.

Part 4: Experimental Protocols

Protocol A: Activation of THP-PEG7-OH (Tosylation)

Objective: Convert the free hydroxyl group into a Tosylate (good leaving group) to enable reaction with amines or thiols.

Materials:

- **THP-PEG7-OH** (BroadPharm BP-21970 or equivalent)
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM) (Anhydrous)
- QC: TLC plates (SiO₂), staining with KMnO₄ (PEG does not UV absorb strongly).

Step-by-Step:

- Dissolution: Dissolve 100 mg (0.27 mmol) of **THP-PEG7-OH** in 2 mL anhydrous DCM.
- Base Addition: Add TEA (1.5 eq, ~56 μ L) and cool the solution to 0°C on an ice bath.
- Activation: Add TsCl (1.2 eq, ~62 mg) slowly.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours (or overnight).
 - Checkpoint: Monitor by TLC (DCM/MeOH 95:5). The product (**THP-PEG7-Tos**) will move faster (higher Rf) than the starting material.
- Work-up: Wash with 1M HCl (cold, rapid wash to remove amines without cleaving THP), then Brine. Dry over Na₂SO₄.
- Yield: Concentrate in vacuo. The resulting oil (**THP-PEG7-Tos**) is stable at -20°C.^[2]

Protocol B: THP Deprotection (The Critical Step)

Objective: Remove the THP group to reveal the hydroxyl group after the first conjugation is complete.

Materials:

- Pyridinium p-toluenesulfonate (PPTS) - Preferred catalyst for mildness.
- Methanol (MeOH) or Ethanol (EtOH).
- Alternative: 0.1 M HCl in Dioxane (Stronger, faster).

Step-by-Step:

- Setup: Dissolve the THP-protected conjugate (e.g., **THP-PEG7-Azide**) in Methanol (10 mL per gram).
- Catalysis: Add PPTS (0.1 eq).
- Incubation: Stir at 55°C for 2–4 hours or RT overnight.
 - Note: If your payload is heat-sensitive, use RT with slightly more catalyst (0.2 eq).

- Monitoring: TLC is essential. The deprotected product (HO-PEG7-...) will be more polar (lower Rf) than the starting material.
- Neutralization: Add a drop of TEA to neutralize the acid before concentration (prevents degradation during rotary evaporation).
- Purification: Flash chromatography is usually required to remove the released THP byproducts.

Part 5: Data Presentation & Troubleshooting

Table 1: Comparative Deprotection Conditions

Reagent	Conditions	Rate	Compatibility	Recommendation
PPTS / MeOH	55°C, 3h	Moderate	High (Peptides, sensitive drugs)	Standard Choice
AcOH / H ₂ O / THF	45°C, 4h	Slow	Very High (Most gentle)	Use for highly labile payloads
HCl / Dioxane	RT, 30 min	Fast	Low (Risks hydrolyzing esters/amides)	Use only for robust linkers
TFA / DCM	0°C, 10 min	Very Fast	Low (Often too harsh)	Avoid unless necessary

Troubleshooting Guide

- Issue: THP group won't come off.
 - Cause: Reaction medium is too dry. Hydrolysis requires water.
 - Fix: Ensure your Methanol is not strictly anhydrous, or add 1-2% water to the reaction mixture.
- Issue: Product degradation during deprotection.

- Cause: Acid concentration too high.
- Fix: Switch from HCl to PPTS. Perform the reaction at RT instead of heating.
- Issue: Poor conjugation yield (Step 2).
 - Cause: Hydrolysis of the Tosylate/Mesylate before reaction.
 - Fix: Ensure anhydrous conditions during the substitution step. Use an excess of the nucleophile (amine/thiol).[\[3\]](#)

Appendix A: Note on Nomenclature (Radiochemistry)

In the field of Nuclear Medicine, "THP" refers to Tris(hydroxypyridinone), a chelator used to bind Gallium-68 (

).[\[4\]](#)[\[5\]](#)

- Context: If you bought a product labeled "THP-Maleimide" for PET imaging, do not use the acid deprotection protocols above.
- Protocol for THP-Chelator: These are typically labeled at pH 6.5–7.0, Room Temperature, for 5 minutes. No deprotection is required. The "THP" in that context is the metal-binding cage, not a protecting group.

References

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- Ma, X., & Hider, R. C. (2015). Novel Tris(hydroxypyridinone) Chelators for Gallium-68 Radiopharmaceuticals. *Bioconjugate Chemistry*, 26(8). (Reference for the "Other" THP - Chelator context). [\[Link\]](#)

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Sources

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